Cas no 942006-37-3 (N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-chlorobenzamide)

N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-chlorobenzamide 化学的及び物理的性質
名前と識別子
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- N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-chlorobenzamide
- N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-chlorobenzamide
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- インチ: 1S/C22H19ClN2O3S/c23-18-10-8-16(9-11-18)22(26)24-19-12-13-21-17(15-19)5-4-14-25(21)29(27,28)20-6-2-1-3-7-20/h1-3,6-13,15H,4-5,14H2,(H,24,26)
- InChIKey: DWKHUCKQLYLISC-UHFFFAOYSA-N
- SMILES: C(NC1C=CC2=C(C=1)CCCN2S(C1=CC=CC=C1)(=O)=O)(=O)C1=CC=C(Cl)C=C1
N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-chlorobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2770-0031-20μmol |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide |
942006-37-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2770-0031-5mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide |
942006-37-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2770-0031-10mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide |
942006-37-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2770-0031-1mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide |
942006-37-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2770-0031-2mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide |
942006-37-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2770-0031-15mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide |
942006-37-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2770-0031-30mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide |
942006-37-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
A2B Chem LLC | BA72292-25mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide |
942006-37-3 | 25mg |
$360.00 | 2024-05-20 | ||
A2B Chem LLC | BA72292-1mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide |
942006-37-3 | 1mg |
$245.00 | 2024-05-20 | ||
A2B Chem LLC | BA72292-100mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide |
942006-37-3 | 100mg |
$697.00 | 2024-05-20 |
N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-chlorobenzamide 関連文献
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-chlorobenzamideに関する追加情報
N-1-(Benzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-Yl-4-Chlorobenzamide: A Comprehensive Overview
The compound with CAS No. 942006-37-3, known as N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-chlorobenzamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a benzenesulfonyl group attached to a tetrahydroquinoline moiety and a 4-chlorobenzamide group. The benzenesulfonyl group is a common substituent in organic chemistry, often used to enhance the stability and bioavailability of molecules. Similarly, the tetrahydroquinoline framework is known for its versatility in medicinal chemistry due to its ability to interact with various biological targets.
Recent studies have highlighted the importance of tetrahydroquinoline derivatives in drug discovery. These compounds have shown promising results in modulating enzyme activity and targeting receptors involved in neurodegenerative diseases. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that certain tetrahydroquinoline derivatives exhibit potent inhibitory effects on β-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. The presence of the benzenesulfonyl group in this compound may further enhance its pharmacokinetic properties, making it a valuable candidate for further investigation.
The 4-chlorobenzamide moiety in the molecule adds another layer of complexity and functionality. Benzamides are widely used in pharmaceuticals due to their ability to act as inhibitors of various enzymes and receptors. The chlorine substituent at the para position can influence the electronic properties of the benzamide group, potentially affecting its binding affinity to target proteins. This makes the compound an interesting subject for exploring structure-activity relationships (SAR) in medicinal chemistry.
From a synthetic perspective, the construction of this compound involves multi-step reactions that require precise control over regioselectivity and stereoselectivity. The synthesis typically begins with the preparation of the tetrahydroquinoline core, followed by functionalization with the benzenesulfonyl and benzamide groups. Advanced techniques such as Suzuki coupling and amide bond formation are often employed to achieve high yields and purity. Researchers have reported successful syntheses of similar compounds using these methods, paving the way for further exploration of this class of molecules.
In terms of applications, N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-chlorobenzamide holds potential in several therapeutic areas. Its ability to modulate kinase activity makes it a candidate for anti-cancer drug development. Additionally, its structural features suggest possible roles in inflammation modulation and pain management. Preclinical studies are currently underway to evaluate its efficacy and safety profiles.
The integration of cutting-edge computational tools has significantly advanced our understanding of this compound's properties. Molecular docking studies have revealed potential binding modes with key biological targets, providing insights into its mechanism of action. Furthermore, computational toxicology models are being utilized to predict its toxicity profile before initiating animal studies.
In conclusion, N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-Yl-4-Chlorobenzamide represents a promising molecule with diverse applications in the chemical and pharmaceutical industries. Its unique structure and functional groups make it an attractive candidate for further research and development. As ongoing studies continue to uncover its full potential, this compound is poised to contribute significantly to advancements in drug discovery and chemical synthesis.
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